N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide
CAS No.:
Cat. No.: VC8824056
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O3S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide |
| Standard InChI | InChI=1S/C19H20N2O3S/c1-13-5-3-6-15(11-13)24-10-4-7-18(22)21-19-20-16-9-8-14(23-2)12-17(16)25-19/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | FVXZRZNONMLFJE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
| Canonical SMILES | CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Introduction
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry and organic synthesis.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide has shown potential in various biological activities:
-
Antibacterial and Antifungal Properties: Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for further investigation in drug development.
-
Anti-inflammatory and Anticancer Activities: It may possess anti-inflammatory and anticancer properties due to its ability to modulate oxidative stress pathways and inhibit certain enzymes involved in inflammation.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(6-Methyl-1,3-benzothiazol-2-yl)-4-(4-chlorophenoxy)butanamide | C18H18ClN2O3S | Contains a chlorine substituent which may enhance biological activity |
| N-(6-Methoxybenzothiazol-2-yl)-4-(phenoxy)butanamide | C17H19N2O3S | Lacks methyl substitution on the phenyl ring |
| 2-Amino-N-(6-methoxybenzothiazol-2-yl)-propanamide | C15H16N2O2S | Features an amino group that may alter its reactivity |
These compounds demonstrate variations in substituents that can influence their biological activity and chemical behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume